molecular formula C14H11NO2 B6375750 2-Cyano-4-(4-methoxyphenyl)phenol, 95% CAS No. 1261949-38-5

2-Cyano-4-(4-methoxyphenyl)phenol, 95%

Cat. No. B6375750
CAS RN: 1261949-38-5
M. Wt: 225.24 g/mol
InChI Key: TWLPIJPBZLRIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(4-methoxyphenyl)phenol, 95% (2C4MPP) is a synthetic molecule composed of a phenol and an aryl group, with a cyano group attached to the phenol. It is an organic compound of interest due to its unique properties and potential applications in scientific research.

Mechanism of Action

2-Cyano-4-(4-methoxyphenyl)phenol, 95% acts as a catalyst in the synthesis of organic compounds. It is believed to react with the reactants to form an intermediate species that can undergo further reactions to form the desired product. The mechanism of action is not fully understood, but it is believed that the cyano group in 2-Cyano-4-(4-methoxyphenyl)phenol, 95% plays an important role in the reaction.
Biochemical and Physiological Effects
2-Cyano-4-(4-methoxyphenyl)phenol, 95% has not been studied for its biochemical and physiological effects. Therefore, it is not known if it has any toxic effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(4-methoxyphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive and easy to obtain reagent. It is also stable, non-toxic, and has a high purity. However, it is not suitable for use in the synthesis of polymers due to its low solubility in organic solvents.

Future Directions

The potential future directions of research on 2-Cyano-4-(4-methoxyphenyl)phenol, 95% include the development of new synthetic methods using 2-Cyano-4-(4-methoxyphenyl)phenol, 95% as a catalyst, the exploration of its potential applications in the synthesis of other organic compounds, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore the mechanism of action of 2-Cyano-4-(4-methoxyphenyl)phenol, 95% and to identify potential new uses for the compound.

Synthesis Methods

2-Cyano-4-(4-methoxyphenyl)phenol, 95% can be synthesized from the reaction of 4-methoxyphenol with sodium nitrite and hydrochloric acid. The reaction is conducted in an aqueous solution, and the product is purified by recrystallization. The purity of the product can be determined through HPLC analysis.

Scientific Research Applications

2-Cyano-4-(4-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and other derivatives. In addition, 2-Cyano-4-(4-methoxyphenyl)phenol, 95% has been used as a catalyst in the synthesis of polysaccharides, polyamides, and polyurethanes. It has also been used in the synthesis of polysiloxanes, polycarbonates, and polyesters.

properties

IUPAC Name

2-hydroxy-5-(4-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLPIJPBZLRIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684678
Record name 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(4-methoxyphenyl)phenol

CAS RN

1261949-38-5
Record name 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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